(Adamantan-2-yl)methanesulfonyl chloride
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Overview
Description
(Adamantan-2-yl)methanesulfonyl chloride is a chemical compound characterized by its adamantane core structure, which is a highly symmetrical, cage-like hydrocarbon. The compound features a methanesulfonyl chloride group attached to the second carbon of the adamantane ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: One common method involves the direct sulfonation of adamantane using methanesulfonyl chloride in the presence of a suitable catalyst, such as aluminum chloride (AlCl₃). The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.
Stepwise Functionalization: Another approach involves the stepwise functionalization of adamantane, where the adamantane core is first halogenated, followed by a nucleophilic substitution reaction with methanesulfonyl chloride.
Industrial Production Methods: The industrial production of this compound often employs large-scale reactors equipped with advanced temperature and pressure control systems. Continuous flow processes and automated monitoring systems are used to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the sulfonyl chloride group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Adamantan-2-ylmethanesulfonic acid.
Reduction: Adamantan-2-ylmethanesulfinic acid.
Substitution: Adamantan-2-ylmethanesulfonamides or esters.
Scientific Research Applications
(Adamantan-2-yl)methanesulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It is employed in the development of new therapeutic agents, particularly in the field of anti-inflammatory and analgesic drugs.
Industry: The compound finds applications in material science, such as the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which (adamantan-2-yl)methanesulfonyl chloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved are typically identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Adamantane-1-carboxylic acid: Another adamantane derivative with a carboxylic acid group at the first carbon.
Adamantane-1-sulfonyl chloride: Similar to the compound but with the sulfonyl chloride group at the first carbon.
Adamantane-1-methanesulfonic acid: A related compound with a methanesulfonic acid group at the first carbon.
Uniqueness: (Adamantan-2-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This distinct structure allows for selective reactions and applications that are not possible with other adamantane derivatives.
Properties
IUPAC Name |
2-adamantylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYZADVVBWUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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